4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide is a complex organic compound characterized by its unique structure, which includes a quinazoline core, an azetidine moiety, and a trifluoromethyl-substituted phenyl group. The compound has the molecular formula and a molecular weight of approximately 449.87 g/mol. It is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide exhibits significant biological activity, particularly in oncology. Research indicates that it possesses antitumor properties, making it a candidate for further development as an anticancer agent. The compound's mechanism of action is believed to involve inhibition of specific pathways critical for cancer cell proliferation.
The synthesis of this compound typically involves several key steps:
These methods ensure high yields and purity, essential for pharmaceutical applications.
The primary application of 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide lies in drug development for cancer treatment. Its unique structure allows for targeted therapy against specific cancer types, particularly those resistant to conventional treatments. Furthermore, its potential use as a research tool in studying cellular pathways related to cancer makes it valuable in both clinical and laboratory settings.
Interaction studies have shown that this compound can effectively bind to specific receptors involved in tumor growth and metastasis. These interactions are critical for understanding its pharmacodynamics and optimizing its therapeutic efficacy. Studies using molecular docking simulations suggest that 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide has a favorable binding affinity for targets associated with cancer progression.
Several compounds share structural similarities with 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
4-[[(1S)-2-(azetidin-1-yl)-1-(3,4-difluoro-5-methoxyphenyl)ethyl]amino]quinazoline-8-carboxamide | Quinazoline core, difluoro-substituted phenyl | Anticancer | Additional methoxy group enhances solubility |
4-[[(1S)-2-(azetidin-1-yl)-1-(4-carbamoylphenyl)ethyl]amino]quinazoline-8-carboxamide | Carbamoyl group on phenyl | Antitumor | Potentially less toxic due to carbamate functionality |
4-[[(1S)-2-(azetidin-1-yl)-1-(4-fluoro-3-methoxyphenyl)ethyl]amino]quinazoline-8-carboxamide | Fluoro and methoxy substituents | Anticancer | Enhanced bioavailability through methoxy substitution |
These compounds illustrate variations in biological activity and pharmacological profiles while maintaining the core structure that defines their classification as quinazoline derivatives.
The systematic IUPAC name is (S)-4-((2-(azetidin-1-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethyl)amino)quinazoline-8-carboxamide. Key structural features include:
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₉ClF₃N₅O |
Molecular Weight | 449.86 g/mol |
CAS Registry Number | 1379545-95-5 |
InChI Key | HXAUJHZZPCBFPN-QGZVFWFLSA-N |
SMILES | O=C(C1=CC=CC2=C(NC@@HC3=CC=C(Cl)C(C(F)(F)F)=C3)N=CN=C12)N |
The stereochemistry is critical for activity, as the (S)-enantiomer exhibits superior kinase inhibition compared to its (R)-counterpart.
The compound emerged from efforts to optimize quinazoline-based kinase inhibitors. Key milestones include:
Quinazoline carboxamides are a well-studied class of kinase inhibitors. Key differentiating features of this compound include:
Compared to first-generation quinazoline derivatives (e.g., gefitinib), this compound’s dual inhibition of p70S6K and Akt circumvents feedback activation mechanisms common in PI3K/Akt/mTOR-targeted therapies. Its ability to cross the blood-brain barrier further distinguishes it from peers, enabling potential use in glioblastoma.
Feature | Detail |
---|---|
Core Structure | Quinazoline with C-8 carboxamide |
Chiral Center | (S)-configuration at ethylamino side chain |
Key Functional Groups | Azetidine, 4-chloro-3-(trifluoromethyl)phenyl, carboxamide |
Molecular Weight | 449.86 g/mol |
LogP (Predicted) | 3.2 (indicating moderate lipophilicity) |
Compound | p70S6K IC₅₀ (nM) | Akt1 IC₅₀ (nM) | Selectivity (Kinases inhibited <10× IC₅₀) |
---|---|---|---|
4-[[(1S)-...]carboxamide | 1.0 | 1.0 | 6/264 |
Gefitinib | >10,000 | >10,000 | EGFR-specific |
M2698 (Clinical analogue) | 1.0 | 1.0 | 6/264 |
Data sourced from biochemical assays.